3-Isobutyl-5-methyl-2-hexanone
Description
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Structure
3D Structure
Properties
CAS No. |
40264-43-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
5-methyl-3-(2-methylpropyl)hexan-2-one |
InChI |
InChI=1S/C11H22O/c1-8(2)6-11(10(5)12)7-9(3)4/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
QHWIAGPQYKXGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isobutyl 5 Methyl 2 Hexanone and Analogous Hindered Ketones
Multistep Organic Synthesis Approaches
The creation of intricately branched ketones like 3-isobutyl-5-methyl-2-hexanone often necessitates multistep synthetic sequences. These routes are designed to build the carbon framework and introduce functional groups with high precision.
Ketone Synthesis via Advanced Carbon-Carbon Bond Forming Reactions
The foundation of synthesizing complex ketones lies in the effective formation of carbon-carbon (C-C) bonds. alevelchemistry.co.uk Classic methods such as the addition of organometallic reagents to carbonyl compounds or their derivatives are fundamental. fiveable.meorganic-chemistry.org For instance, Grignard reagents and organolithium reagents are widely used to add alkyl groups to aldehydes, which can then be oxidized to the target ketone. organic-chemistry.orgyoutube.com
A significant challenge in these syntheses is controlling the reactivity to prevent over-addition, where the organometallic reagent reacts twice with the electrophile to form an alcohol instead of a ketone. wikipedia.org The Weinreb-Nahm ketone synthesis provides a robust solution to this problem. This method employs an N,O-dimethylhydroxylamide (Weinreb-Nahm amide), which reacts with an organometallic reagent to form a stable chelated tetrahedral intermediate. This intermediate resists further addition and collapses to the desired ketone only upon acidic workup. wikipedia.org This technique is tolerant of a wide array of functional groups and is effective for coupling various fragments, making it a staple in complex natural product synthesis. wikipedia.org
Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-C bond formation. nih.gov For example, the carbonylative Suzuki-Miyaura cross-coupling can construct diaryl ketones, and similar principles can be applied to create alkyl-aryl or dialkyl ketones under specific catalytic conditions. nih.gov
| Reaction Type | Description | Key Features | Reference(s) |
| Grignard Reaction | Addition of organomagnesium halides to aldehydes, followed by oxidation. | Versatile for creating various carbon skeletons. fiveable.me | fiveable.meorganic-chemistry.orgyoutube.com |
| Weinreb-Nahm Synthesis | Reaction of a Weinreb-Nahm amide with an organometallic reagent. | Avoids over-addition, yielding ketones with high selectivity. wikipedia.org | wikipedia.org |
| Carbonylative Cross-Coupling | Palladium-catalyzed coupling of aryl halides, organometals, and carbon monoxide. | Forms two C-C bonds in a single step to produce ketones. nih.gov | nih.gov |
Stereoselective and Diastereoselective Synthesis of Chiral Analogs
For molecules with chiral centers, such as the C3 position in this compound, controlling stereochemistry is paramount. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities.
One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. The Enders SAMP/RAMP method, for example, is a well-established chiral auxiliary-assisted ketone α-alkylation technique. nih.gov
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. acs.org For example, chiral potassium Brønsted bases containing BINOL-based crown ethers have been used in tandem allylic isomerization/asymmetric aldol (B89426)–Tishchenko reactions to create 1,3-diols with three contiguous stereogenic centers with excellent diastereoselectivity. chemrxiv.org Similarly, ruthenium catalysts paired with chiral ligands like BINAP and chiral diamines have proven highly effective for the asymmetric hydrogenation of various ketones, including sterically hindered ones, to produce chiral alcohols with high enantioselectivity. nih.gov Ene-reductases are also used in the asymmetric synthesis of chiral cyclohexenones, generating valuable quaternary stereocenters with high enantiomeric excess. acs.org
A study on the synthesis of stereoisomers of 3-hydroxy-5-methyl-2-hexanone, a related compound, utilized Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether intermediate. The use of AD-mix-α yielded the (S)-enantiomer, while AD-mix-β produced the (R)-enantiomer, demonstrating precise control over the stereochemical outcome. researchgate.net
Strategies for Hindered Ketone Construction
The synthesis of sterically hindered ketones, where bulky groups are positioned near the carbonyl group, presents significant challenges. The steric bulk can impede the approach of nucleophiles and reagents, leading to low yields or undesired side reactions. researchgate.net
Specialized catalytic systems are often required to overcome this steric hindrance. For instance, in carbonylative cross-coupling reactions to form hindered biaryl ketones, traditional phosphine-based palladium catalysts can be ineffective. In such cases, catalysts with N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, have been shown to be more efficient. nih.gov
For conjugate additions to highly substituted or hindered α,β-unsaturated enones, standard conditions may fail. Optimized conditions, sometimes involving specific metal catalysts and reaction media, are necessary to achieve the desired 1,4-addition to create a quaternary carbon center. acs.org In some cases, the attempted synthesis of a hindered β-keto compound can lead to unexpected rearrangements or fragmentation due to steric strain. researchgate.net
The synthesis of a derivative, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, was achieved from 5-methyl-3-hexene-2-ketone. This process involved a copper-hydride catalyzed addition followed by a reaction with Eschenmoser's salt, illustrating a pathway to functionalize the ketone at the α-position even with existing steric bulk. google.com
Catalytic Hydrogenation Pathways for Unsaturated Precursors
An efficient alternative to de novo synthesis is the modification of an unsaturated precursor. For this compound, a logical precursor would be an unsaturated analog like 3-isobutyl-5-methylhex-3-en-2-one. Catalytic hydrogenation can then be employed to reduce the carbon-carbon double bond to yield the final saturated ketone.
Heterogeneous Catalysis in Alkene Reduction Leading to Saturated Ketones
Heterogeneous catalysis involves the use of a solid catalyst in a different phase from the reactants, typically a liquid or gas. lumenlearning.com This method is widely used in industrial processes due to the ease of separating the catalyst from the reaction mixture. For the selective reduction of the C=C bond in an α,β-unsaturated ketone, several metal catalysts are effective. libretexts.orglibretexts.org
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), and Raney nickel. lumenlearning.comlibretexts.org These catalysts operate by adsorbing both the hydrogen gas and the alkene onto the metal surface, facilitating the syn-addition of hydrogen atoms across the double bond. openstax.org Under mild conditions (e.g., low pressure and temperature), these catalysts exhibit high chemoselectivity, reducing the alkene double bond while leaving the carbonyl group intact. researchgate.netgoogle.com For example, the hydrogenation of mesityl oxide over a platinum, palladium, or rhodium catalyst primarily yields methyl isobutyl ketone. google.com
| Catalyst | Support/Form | Typical Solvents | Key Features | Reference(s) |
| Palladium (Pd) | Charcoal (C) | Ethanol | High activity and selectivity for C=C reduction. | libretexts.orgopenstax.org |
| Platinum (Pt) | Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | Adams' catalyst; effective for various hydrogenations. | libretexts.orgopenstax.org |
| Nickel (Ni) | Raney Nickel (Ni-Al alloy treated with NaOH) | Ethanol | Cost-effective catalyst for large-scale hydrogenations. | lumenlearning.comlibretexts.org |
| Copper (Cu) | Alumina (Al₂O₃) | - | Excellent chemoselectivity for conjugated enone reduction under mild conditions. researchgate.net | researchgate.net |
Homogeneous Catalysis for Carbonyl Compound Formation
Homogeneous catalysis utilizes soluble catalysts that operate in the same phase as the reactants. rsc.orgmdpi.com This approach often allows for milder reaction conditions and higher selectivity due to the well-defined nature of the catalytic species. ias.ac.indtu.dk
For the selective hydrogenation of α,β-unsaturated ketones, complexes of rhodium, ruthenium, and more recently, earth-abundant metals like manganese and iron, have been developed. acs.orgnih.gov A significant challenge is achieving selective 1,4-hydrogenation (reduction of the C=C bond) without reducing the carbonyl group (1,2-hydrogenation) or over-reducing to the saturated alcohol. acs.org
Manganese(I) pincer complexes, for example, have been reported to be highly chemoselective for the C=C bond hydrogenation of α,β-unsaturated ketones, tolerating a wide variety of other functional groups. acs.orgnih.gov The choice of ligands and metal center is crucial in tuning the catalyst's activity and selectivity. mdpi.com These catalytic systems can operate via transfer hydrogenation, using hydrogen donors like isopropanol or formic acid, or through direct hydrogenation with H₂ gas. rsc.org
Mechanistic Insights into Catalytic Conversion Processes
Catalytic processes are pivotal in the synthesis of hindered ketones, offering pathways that are often more efficient and selective than stoichiometric methods. Two prominent examples are the hydroformylation-oxidation of alkenes and the Wacker-Tsuji oxidation.
The hydroformylation of an alkene, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.orglibretexts.orgmt.com This reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. libretexts.orgmt.com The process begins with the formation of a metal-hydride complex which then coordinates to the alkene. wikipedia.orglibretexts.org Migratory insertion of the alkene into the metal-hydrogen bond is a key step, followed by the insertion of carbon monoxide and subsequent reductive elimination to yield an aldehyde. wikipedia.orglibretexts.org For the synthesis of a ketone like this compound, a subsequent oxidation step is required to convert the aldehyde to the target ketone. The regioselectivity of the hydroformylation step is crucial and can be influenced by the choice of catalyst and ligands. mt.com
The Wacker-Tsuji oxidation provides a direct route to ketones from terminal alkenes. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium(II) catalyst in the presence of a co-oxidant, such as a copper salt, and uses water as the oxygen source. organic-chemistry.orglibretexts.org The mechanism involves the coordination of the alkene to the palladium catalyst, followed by nucleophilic attack of a water molecule on the coordinated alkene. libretexts.orgyoutube.com This is followed by a series of steps including β-hydride elimination and reductive elimination to afford the ketone and a reduced palladium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. youtube.com For sterically hindered alkenes, the regioselectivity of the nucleophilic attack is a critical factor determining the final product.
Derivatization Strategies for Advanced Intermediates
The functionalization of hindered ketones like this compound is essential for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The α-carbon positions of ketones are reactive sites that can be functionalized through the formation of enolates. wikipedia.orgmasterorganicchemistry.com For an unsymmetrical and sterically hindered ketone like this compound, the regioselectivity of enolate formation is a significant challenge. nih.govchemistrysteps.com
The formation of the kinetic enolate is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. wikipedia.orgpressbooks.pubyoutube.com This enolate is formed by deprotonation of the less sterically hindered α-hydrogen. chemistrysteps.compressbooks.pub In contrast, the thermodynamic enolate , which is generally more substituted and stable, is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases. wikipedia.orgbham.ac.uk
Once formed, these enolates can react with various electrophiles in alkylation reactions. chemistrysteps.comorganic-chemistry.org However, achieving selective alkylation at the more hindered α-position remains a challenge. nih.govresearchgate.net Recent research has explored the use of nickel-catalyzed alkylation reactions that can preferentially alkylate the more-substituted enolate, thereby reversing the conventional regioselectivity. nih.govresearchgate.net These methods often proceed under neutral conditions and can tolerate a broad range of substrates. nih.govresearchgate.net
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve safety.
Biocatalysis offers a green alternative to traditional chemical methods for ketone synthesis. mdpi.com Enzymes, such as alcohol dehydrogenases (ADHs) and oxidases, can catalyze the oxidation of secondary alcohols to ketones with high selectivity and under mild reaction conditions. mdpi.comlibretexts.orgnih.gov For example, a secondary alcohol precursor to this compound could be selectively oxidized using a suitable enzyme. mdpi.com
Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that can be used in the synthesis of esters from ketones, which can then be hydrolyzed to the desired alcohol and subsequently oxidized. researchgate.net While less direct, this biocatalytic route can be highly selective. The use of whole-cell biocatalysts or isolated enzymes is being explored to improve the efficiency and scalability of these processes. nih.gov Ketogenesis, the biochemical process of producing ketone bodies, also provides insights into enzymatic ketone synthesis. nih.govnumberanalytics.comyoutube.comnih.gov
The choice of solvent is a critical aspect of green chemistry. pageplace.de Traditional organic solvents are often volatile, flammable, and toxic. Alternative solvent systems, such as ionic liquids and supercritical fluids, are being investigated to mitigate these issues. pnas.orgsigmaaldrich.com
Ionic liquids , which are salts with low melting points, have negligible vapor pressure and can be designed to have specific solvating properties. pnas.org They can be used as reaction media for various organic transformations, including ketone synthesis.
Supercritical fluids , such as supercritical carbon dioxide (scCO2), offer another environmentally benign alternative. nih.govacs.org scCO2 is non-toxic, non-flammable, and its properties can be tuned by varying pressure and temperature. capes.gov.br It has been successfully employed as a solvent for various catalytic reactions, including hydrogenations and oxidations. nih.govcapes.gov.br The development of catalysts and reaction conditions compatible with these alternative solvents is an active area of research aimed at making the synthesis of hindered ketones like this compound more sustainable. acs.orginnoget.com
Chemical Reactivity and Transformation Studies of 3 Isobutyl 5 Methyl 2 Hexanone
Reactions Involving the Carbonyl Functionality
The carbonyl group in 3-isobutyl-5-methyl-2-hexanone is a primary site for chemical reactions, characterized by its electrophilic carbon atom and nucleophilic oxygen atom. This polarity dictates its reactivity towards a variety of reagents.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.
Grignard reagents, with their highly nucleophilic carbon-magnesium bond, readily react with ketones like this compound. masterorganicchemistry.com The reaction involves the addition of the Grignard reagent to the carbonyl carbon, followed by an acidic workup to produce a tertiary alcohol. youtube.com For example, the reaction with methylmagnesium bromide would yield 3,5-dimethyl-3-isobutyl-2-hexanol.
Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reducing agents for ketones. They deliver a hydride ion (H⁻) to the carbonyl carbon, which upon protonation, results in the formation of a secondary alcohol, specifically 3-isobutyl-5-methyl-2-hexanol. libretexts.org
Enolization and Enolate Chemistry
Ketones with α-hydrogens, such as this compound, can undergo enolization to form enols or enolates. masterorganicchemistry.com This process is crucial for a wide range of subsequent reactions. The formation of an enolate involves the removal of a proton from the α-carbon by a base. masterorganicchemistry.com
This compound is an unsymmetrical ketone, meaning it has two different α-carbons from which a proton can be removed. This leads to the possibility of forming two distinct enolates: the kinetic enolate and the thermodynamic enolate. udel.edumasterorganicchemistry.com
Kinetic Enolate: This enolate is formed more rapidly and is favored under conditions of a strong, sterically hindered base (like lithium diisopropylamide - LDA) at low temperatures. udel.eduyoutube.com The kinetic enolate of this compound would be formed by deprotonation at the less substituted methyl group (C1).
Thermodynamic Enolate: This enolate is the more stable of the two and is favored under conditions that allow for equilibrium to be established, such as with a weaker base at higher temperatures. udel.edumasterorganicchemistry.com The thermodynamic enolate results from deprotonation at the more substituted α-carbon (C3).
The choice of reaction conditions allows for the selective formation of one enolate over the other, providing a powerful tool for controlling the regioselectivity of subsequent reactions. youtube.comyoutube.com
Interactive Data Table: Conditions for Enolate Formation
| Condition | Base | Temperature | Predominant Enolate |
| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Kinetic |
| Thermodynamic Control | Sodium Ethoxide (NaOEt) | Higher (e.g., Room Temp) | Thermodynamic |
Alpha-Proton Reactivity and Condensation Chemistry
The acidity of the α-protons in this compound allows for a variety of condensation and substitution reactions via its enolate form.
Aldol-Type Reactions and Related Carbonyl Condensations
Enolates can act as nucleophiles and attack the carbonyl carbon of another molecule, a process central to aldol-type reactions. In a self-condensation, the enolate of this compound would react with another molecule of the same ketone.
More synthetically useful are crossed aldol (B89426) reactions, where the enolate of one carbonyl compound reacts with a different carbonyl compound. youtube.comyoutube.com To avoid a complex mixture of products, it is common to use a non-enolizable aldehyde as the electrophile or to pre-form the desired enolate using a strong base like LDA. youtube.com For example, the kinetically formed enolate of this compound could be reacted with a non-enolizable aldehyde like benzaldehyde.
Alkylation and Acylation of Enolates
Enolates are excellent nucleophiles for SN2 reactions with alkyl halides, a process known as enolate alkylation. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the α-position. The regioselectivity of the alkylation is determined by which enolate (kinetic or thermodynamic) is formed. youtube.com For instance, alkylating the kinetic enolate of this compound with an alkyl halide would introduce an alkyl group at the C1 position.
Acylation of enolates involves their reaction with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the α-position. This leads to the formation of a β-dicarbonyl compound.
Oxidation and Reduction Pathways
The carbonyl group and the adjacent carbon atoms of this compound can undergo various oxidation and reduction reactions.
The Baeyer-Villiger oxidation is a notable reaction of ketones, where a peroxyacid is used to convert a ketone into an ester. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the isobutyl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation would likely yield isobutyl acetate (B1210297) and 5-methyl-2-hexanone (B1664664) as a byproduct of the alternative migration.
Reduction of the carbonyl group in this compound to a secondary alcohol (3-isobutyl-5-methyl-2-hexanol) can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride, as mentioned previously. libretexts.org Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.
Mechanistic Investigations of Radical and Pericyclic Reactions
Norrish Type I Reaction
The Norrish Type I reaction involves the photochemical cleavage (α-cleavage) of the bond between the carbonyl carbon and an α-carbon, leading to the formation of two radical intermediates. wikipedia.orgedurev.in Upon absorption of UV light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.orgedurev.in Cleavage can occur from either excited state. wikipedia.org
For this compound, there are two possible α-cleavage pathways:
Pathway A: Cleavage of the bond between the carbonyl carbon and the methyl group to form an acetyl radical and a 2-isobutyl-4-methylpentyl radical.
Pathway B: Cleavage of the bond between the carbonyl carbon and the isobutyl-methyl group to form a methyl radical and a 3-isobutyl-5-methyl-2-oxohexyl radical.
The relative likelihood of these pathways depends on the stability of the resulting radicals. The 2-isobutyl-4-methylpentyl radical formed in Pathway A is a secondary radical, while the acyl radical in Pathway B is also formed. The stability of the alkyl radical plays a significant role in determining the major cleavage pathway. edurev.in Generally, the cleavage favors the formation of the more stable alkyl radical.
The initially formed radical pair can then undergo several secondary reactions: wikipedia.orgedurev.in
Recombination: The radical pair can recombine to reform the starting ketone.
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. This new radical can then combine with the other alkyl radical.
Disproportionation: Hydrogen abstraction can occur between the two radical fragments to form an alkene and an aldehyde or a ketene (B1206846) and an alkane. wikipedia.org
Femtochemistry studies on other ketones have shown that Norrish Type I reactions can be non-concerted, with the first carbon-carbon bond breaking on an ultrafast timescale. nycu.edu.tw
Norrish Type II Reaction
The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses accessible γ-hydrogens. wikipedia.org This reaction proceeds via the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. wikipedia.org
In this compound, there are γ-hydrogens available for abstraction from the isobutyl group. The mechanism involves the formation of a six-membered cyclic transition state.
The resulting 1,4-biradical can then undergo two main types of secondary reactions: wikipedia.org
Cleavage (β-scission): The biradical can cleave to form an enol and an alkene. The enol will then tautomerize to the corresponding ketone. For this compound, this would result in the formation of acetone (B3395972) and 4-methyl-1-pentene.
Cyclization (Norrish-Yang reaction): The biradical can cyclize to form a substituted cyclobutanol. wikipedia.org
The efficiency of Norrish Type II reactions is influenced by the conformation of the molecule and the accessibility of the γ-hydrogens.
Other Radical Reactions
Beyond photochemical reactions, ketones can participate in other radical processes. For instance, Mn(III)-based oxidative free-radical cyclizations have been reported for unsaturated ketones, where an α-keto radical is generated and subsequently undergoes cyclization. nih.gov While this compound is a saturated ketone, its enolate could potentially undergo reactions with radical species.
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For a simple saturated ketone like this compound, pericyclic reactions are not a major reaction pathway under typical conditions. However, the enol or enolate form of the ketone could potentially participate in pericyclic reactions such as cycloadditions or electrocyclizations if suitable reaction partners are present. The photochemical [2+2] cycloaddition (Paternò-Büchi reaction) between an excited state of the ketone and an alkene is a possibility, leading to the formation of an oxetane. slideshare.net
Interactive Data Table: Predicted Photochemical Reactions of this compound
| Reaction Type | Key Intermediate(s) | Major Predicted Products |
| Norrish Type I | Acetyl and 2-isobutyl-4-methylpentyl radicals; Methyl and 3-isobutyl-5-methyl-2-oxohexyl radicals | Recombination products, decarbonylation products, disproportionation products |
| Norrish Type II | 1,4-biradical | Acetone and 4-methyl-1-pentene; Substituted cyclobutanol |
| Paternò-Büchi | 1,4-diradical with an alkene | Oxetane |
Advanced Analytical Characterization in Research and Development
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 3-Isobutyl-5-methyl-2-hexanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's complex structure.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 (CH₃) | 2.15 | s | - |
| H-3 (CH) | 2.4 - 2.6 | m | - |
| H-4 (CH₂) | 1.2 - 1.4 | m | - |
| H-5 (CH) | 1.5 - 1.7 | m | - |
| H-6 (CH₃) | 0.90 | d | ~6.5 |
| H-7 (CH₂) | 1.2 - 1.4 | m | - |
| H-8 (CH) | 1.8 - 2.0 | m | - |
| H-9, H-10 (CH₃) | 0.88 | d | ~6.6 |
| H-11 (CH₃) | 0.92 | d | ~6.6 |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | 29.5 |
| C-2 (C=O) | 213.0 |
| C-3 (CH) | 52.0 |
| C-4 (CH₂) | 40.0 |
| C-5 (CH) | 25.0 |
| C-6 (CH₃) | 22.5 |
| C-7 (CH₂) | 46.0 |
| C-8 (CH) | 24.5 |
| C-9, C-10 (CH₃) | 22.8 |
| C-11 (CH₃) | 23.0 |
High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. For this compound (C₁₁H₂₂O), the exact mass is 170.1671 Da. nih.gov
Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding the sample with a beam of high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 170. The fragmentation of ketones is characterized by several common pathways, including α-cleavage and McLafferty rearrangement. libretexts.org
Major Fragment Ions in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 114 | [C₇H₁₄O]⁺ | Loss of isobutyl radical ([C₄H₉]∙) |
| 99 | [C₆H₁₁O]⁺ | α-cleavage, loss of an isobutyl group |
| 71 | [C₄H₇O]⁺ | α-cleavage, loss of a methyl group from the acetyl group |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |
Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the identification and quantification of volatile and semi-volatile organic compounds, even at trace levels. nih.gov In a typical GC-MS analysis of this compound, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.
The retention time (the time it takes for the compound to travel through the column) is a characteristic property under a specific set of chromatographic conditions and can be used for identification. The mass spectrum provides further confirmation of the compound's identity.
Typical GC-MS Analytical Conditions for Ketone Analysis:
| Parameter | Condition |
| Column | Non-polar (e.g., DB-5ms) or polar (e.g., Carbowax) capillary column |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Preparative Chromatography for Isolation and Purification
Preparative gas chromatography (Prep-GC) is a powerful technique for isolating and purifying volatile compounds in larger quantities than analytical GC. researchgate.net This method is particularly useful for obtaining a high-purity sample of this compound for use as a reference standard or for further spectroscopic analysis. In preparative GC, a larger-bore column is used to accommodate a larger sample size. The separated components are then collected as they elute from the column.
The choice of column and operating conditions is critical for achieving efficient separation and high recovery of the target compound.
General Parameters for Preparative GC of Ketones:
| Parameter | Consideration |
| Column Type | Packed or large-diameter capillary columns |
| Stationary Phase | Selected based on the polarity of the ketones to be separated |
| Carrier Gas Flow Rate | Optimized for the best balance between separation efficiency and analysis time |
| Injection Volume | Significantly larger than in analytical GC, often in the microliter to milliliter range |
| Collection System | Traps cooled with liquid nitrogen or other refrigerants to condense the eluting compound |
Infrared and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared Spectroscopy:
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption of specific frequencies corresponds to particular functional groups. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). nist.gov
Characteristic Infrared Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~2960-2870 | C-H stretching (alkane) |
| ~1715 | C=O stretching (ketone) |
| ~1465 | C-H bending (CH₂ and CH₃) |
| ~1365 | C-H bending (gem-dimethyl) |
Raman Spectroscopy:
Predicted Raman Shifts for this compound:
| Raman Shift (cm⁻¹) | Vibration |
| ~2960-2870 | C-H stretching |
| ~1450 | C-H bending |
| ~800-1200 | C-C stretching (skeletal vibrations) |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is fundamental to understanding the three-dimensional structure of flexible molecules like 3-Isobutyl-5-methyl-2-hexanone and its influence on their physical and chemical properties. libretexts.org The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with numerous possible conformers.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. mdpi.com These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior, including the rates of interconversion between different conformations. For a molecule like this compound in a solvent, MD simulations can reveal the influence of the surrounding medium on its conformational preferences and dynamic behavior. researchgate.netnih.gov
Key factors influencing the conformational stability of this compound include:
Torsional Strain: Arising from the eclipsing of bonds on adjacent carbon atoms.
Steric Hindrance: Resulting from the close proximity of bulky groups, such as the isobutyl and methyl groups.
Intramolecular van der Waals Interactions: Which can be either attractive or repulsive depending on the distance between non-bonded atoms.
The various conformations can be generated and their relative energies estimated using computational methods. cwu.edu The most stable conformers would be those that minimize these destabilizing interactions.
Table 1: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond | Description | Expected Influence on Conformation |
| C2-C3 | Bond between the carbonyl carbon and the chiral center | Rotation will significantly alter the orientation of the isobutyl group relative to the acetyl group, impacting steric interactions. |
| C3-C4 | Bond within the main hexanone chain | Rotation will affect the overall shape of the carbon backbone. |
| C4-C5 | Bond adjacent to the second methyl-bearing carbon | Rotation will influence the position of the terminal isobutyl-like fragment. |
| C3-C(isobutyl) | Bond connecting the isobutyl group to the main chain | Rotation will determine the orientation of the isopropyl moiety of the isobutyl group. |
Molecular dynamics simulations would further elucidate the population of these conformers at a given temperature and the timescales of their interconversion, providing a dynamic picture of the molecule's structure. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of this compound. northwestern.eduwikipedia.org Methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules. vub.benih.gov
The electronic structure of a molecule is described by the distribution of electrons in molecular orbitals. Key parameters obtained from these calculations include:
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic site, prone to nucleophilic attack.
Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom, further refining the picture of the molecule's polarity and reactive sites.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO | Localized primarily on the carbonyl oxygen and adjacent C-C bonds. | The carbonyl oxygen is a likely site for oxidation and electrophilic attack. |
| LUMO | Localized predominantly on the carbonyl carbon and oxygen atoms. | The carbonyl carbon is the primary site for nucleophilic addition reactions. |
| HOMO-LUMO Gap | Expected to be in the typical range for aliphatic ketones. | Determines the energy required for electronic excitation and influences the molecule's reactivity in various chemical reactions. |
| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen; Positive potential around the carbonyl carbon. | Guides the approach of electrophiles and nucleophiles. |
These quantum chemical descriptors provide a robust framework for predicting the chemical behavior of this compound in various chemical environments. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. fiveable.me For this compound, several important reactions could be studied, including keto-enol tautomerism and nucleophilic addition to the carbonyl group.
Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. researchgate.netresearchgate.netorientjchem.org Computational modeling can be used to:
Calculate the relative energies of the keto and enol forms to determine which is more stable. For simple aliphatic ketones, the keto form is generally more stable.
Locate the transition state for the tautomerization reaction.
Determine the activation energy barrier for the interconversion, which provides information about the rate of this process. researchgate.net
Nucleophilic Addition Reactions: The carbonyl group is a prime target for nucleophilic attack. masterorganicchemistry.commsu.edu Reaction pathway modeling can be used to study the addition of various nucleophiles (e.g., Grignard reagents, hydrides) to the carbonyl carbon. vub.be These studies would involve:
Mapping the potential energy surface for the reaction.
Identifying the transition state structure.
Calculating the activation energy, which is crucial for understanding the reaction kinetics. researchgate.net
By analyzing the transition state, factors influencing the stereoselectivity of reactions at the chiral center (C3) can also be investigated.
Spectroscopic Parameter Prediction and Experimental Data Correlation
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure of a compound. libretexts.orglibretexts.orgpressbooks.pub
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemical methods. acs.orgyoutube.com These calculated frequencies can be used to predict the IR spectrum of the molecule. The most characteristic feature in the IR spectrum of a ketone is the strong absorption due to the C=O stretching vibration. orgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) are key parameters in NMR spectroscopy that can be predicted computationally. researchgate.netgithub.iobohrium.comchemaxon.com By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value/Region | Notes |
| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | A strong, sharp absorption characteristic of aliphatic ketones. orgchemboulder.com |
| ¹H NMR Spectroscopy | α-protons (on C3 and methyl group at C1) | ~2.1 - 2.5 ppm | Deshielded due to the adjacent carbonyl group. libretexts.org |
| Protons on the isobutyl and other alkyl groups | ~0.9 - 1.7 ppm | In the typical aliphatic region. | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C2) | ~205 - 215 ppm | Highly deshielded, a characteristic feature of ketones. libretexts.org |
| α-carbons (C1 and C3) | ~30 - 50 ppm | Deshielded compared to other sp³ carbons. |
The correlation of these predicted spectroscopic parameters with experimentally obtained spectra would provide definitive structural confirmation of this compound.
Occurrence, Isolation, and Biosynthesis in Natural or Engineered Systems
Identification and Quantification in Natural Products or Metabolomes
There is currently no scientific literature that reports the isolation or quantification of 3-Isobutyl-5-methyl-2-hexanone from any natural source. Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have not been used to identify this compound in the metabolomes of plants, animals, or microorganisms.
Biotransformation and Enzymatic Synthesis Pathways
The enzymatic pathways that could potentially synthesize this compound have not been described in published research. While the biosynthesis of other ketones is well-documented, the specific enzymes and precursor molecules that would be required to form the unique isobutyl and methyl branching of this hexanone are unknown.
Detection as a Product in Biomass Upgrading and Catalytic Conversion Processes
Investigations into the chemical products of biomass upgrading and catalytic conversion have not identified this compound. While the conversion of biomass-derived carbohydrates and lignins can lead to a variety of ketones, the specific reaction conditions and catalysts that would favor the formation of this compound have not been reported.
In contrast, the related compound, methyl isobutyl ketone (MIBK), is a well-known product of acetone (B3395972) condensation and is utilized in biomass conversion processes, for example, in the production of jet fuel precursors from furfural. However, this chemistry is distinct from what would be required to produce this compound.
Applications As a Synthetic Building Block and Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
While direct applications of 3-Isobutyl-5-methyl-2-hexanone in the total synthesis of natural products are not extensively documented in publicly available scientific literature, its structural framework is a key component in the synthesis of more complex molecules, most notably in the pharmaceutical sector.
Intermediacy in Pharmaceutical Precursor Synthesis
A significant application of the this compound scaffold is found in the synthesis of a crucial intermediate for the pharmaceutical drug tetrabenazine (B1681281). A derivative, 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, serves as a key building block in the manufacturing process of tetrabenazine, a medication used to treat movement disorders such as chorea associated with Huntington's disease. google.com
A patented synthetic method highlights the preparation of this intermediate. The process involves the reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound in the presence of a copper-triphenylphosphine hydride complex catalyst to yield an intermediate. This intermediate then reacts with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide using a Lewis acid as a catalyst to produce the crude 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. Subsequent distillation and purification yield the final product with high purity (over 99.3%) and a respectable yield (60-70%). google.com
This synthesis underscores the importance of the this compound core structure in providing the necessary carbon skeleton for the construction of pharmaceutically active compounds.
Application in Fine Chemical Production
The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. While direct, large-scale industrial applications of this compound in the fine chemical industry are not prominently reported, its derivatives, as exemplified by the tetrabenazine intermediate, are clear examples of its utility in this sector. The synthesis of such specialized molecules is a hallmark of fine chemical production.
Role in Industrial Chemical Processes and Catalysis Research
The industrial production and catalytic synthesis of ketones are areas of significant research. While specific industrial processes for the large-scale production of this compound are not widely published, the synthesis of related ketones, such as methyl isobutyl ketone (MIBK), provides insights into potential manufacturing routes. The production of MIBK often involves the catalytic condensation of acetone (B3395972).
The synthesis of the tetrabenazine intermediate derived from the this compound framework involves a copper-triphenylphosphine hydride complex as a catalyst. google.com This highlights the role of catalysis in the transformation of this chemical scaffold into more complex and valuable molecules. Research in catalysis is crucial for developing efficient, selective, and environmentally benign synthetic routes for such chemical intermediates.
Future Research Directions and Unaddressed Challenges
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The creation of specific stereoisomers of 3-isobutyl-5-methyl-2-hexanone is a significant challenge due to the presence of a chiral center at the C3 position. The development of highly enantioselective and diastereoselective synthetic routes is crucial for accessing stereopure forms of the molecule, which may have distinct biological or material properties.
A significant hurdle in asymmetric synthesis is the construction of quaternary carbon stereocenters, which are common in many organic compounds and drug molecules. researchgate.net The steric hindrance created by four different carbon substituents makes their enantioselective synthesis particularly difficult. researchgate.net For acyclic systems, this task is even more daunting due to a greater number of rotational degrees of freedom. researchgate.net
Researchers are exploring various strategies to overcome these challenges. One approach involves the use of dual-catalytic systems to achieve enantio- and diastereodivergent synthesis. For instance, the α-allylation of branched aldehydes has been demonstrated using such systems, providing access to products with two adjacent asymmetric carbon atoms. researchgate.net Another promising avenue is the use of chiral catalysts in reactions like the asymmetric nucleophilic addition of silyl (B83357) enol ethers to isoquinolines, which has shown high diastereoselectivity. clockss.org These methods offer a direct route to optically active 1-substituted tetrahydroisoquinoline derivatives, which are valuable precursors for various alkaloids. clockss.org
Recent advancements have also focused on the enantioselective synthesis of related α-hydroxy ketones. For example, the synthesis of (S)-2-hydroxy-5-methyl-3-hexanone has been achieved with an enantiomeric excess of 72.8% using Shi's asymmetric epoxidation. researchgate.net While this method represents a step forward, achieving enantiomerically pure compounds remains a key objective. researchgate.net The development of new chiral ligands and catalytic systems that can provide higher stereocontrol is an active area of research. The combination of photoredox and chiral nickel catalysis, for example, has been successfully employed for the asymmetric carbonylative coupling of benzylic halides with amines, demonstrating the potential of merging different catalytic concepts to achieve high enantioselectivity. acs.org
Exploration of Novel Catalytic Systems for Efficient Production and Transformation
The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic systems employed. The exploration of novel catalysts is therefore a critical area of future research, aiming to improve yields, reduce reaction times, and enhance the sustainability of the production process.
One area of focus is the development of multifunctional heterogeneous catalysts. For instance, in the synthesis of the related methyl isobutyl ketone (MIBK) from acetone (B3395972), catalyst systems combining a metal component (like palladium or nickel) with a base component (such as KOH or CsOH) on a silica (B1680970) support have been investigated. taylorfrancis.com These studies have shown that the choice of both the metal and the base significantly impacts selectivity and activity. taylorfrancis.com Nickel-based catalysts, for example, were found to be less selective, leading to further hydrogenation of MIBK. taylorfrancis.com
Another promising direction is the use of composite catalysts. For the single-step gas-phase self-condensation of acetone to MIBK, ruthenium/activated charcoal (Ru–C) modified with nano-zinc oxide (n-ZnO) has shown to be effective. researchgate.net The performance of these composite catalysts is influenced by the balance of hydrogenation and acid-base sites, as well as the Ru-loading. researchgate.net
Furthermore, the development of catalysts for specific transformations is crucial. For example, a copper-triphenylphosphine hydride complex has been used as a catalyst for the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound, a key step in the synthesis of a derivative of this compound. google.com This method demonstrates good selectivity with minimal isomer by-product formation. google.com
The investigation of reaction kinetics and mechanisms is also vital for catalyst optimization. Studies on the hydrogenation of 5-methyl-3-hexen-2-one (B238795) to 5-methyl-2-hexanone (B1664664) using a Pd/γ-Al2O3 catalyst have provided insights into the reaction pathway and the selective hydrogenation of C=C double bonds over C=O double bonds. nih.gov
Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring
A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic routes and developing more efficient catalytic systems. Advanced spectroscopic techniques and mechanistic probes are invaluable tools for real-time reaction monitoring and for elucidating the intricate steps of a chemical transformation.
Various spectroscopic methods are available for the characterization of this compound and its precursors. These include 13C NMR and IR spectroscopy, which provide detailed information about the molecular structure. nih.gov Mass spectrometry, particularly GC-MS, is also a key analytical tool. nih.govnist.gov
For mechanistic studies, techniques like Density Functional Theory (DFT) calculations can be employed to investigate reaction pathways. For instance, DFT has been used to understand the selective hydrogenation of 5-methyl-3-hexen-2-one, revealing the mechanism of C=C versus C=O bond hydrogenation. nih.gov
The development of in-situ spectroscopic methods is particularly important for monitoring reactions as they occur. This allows for the identification of transient intermediates and the determination of reaction kinetics under actual process conditions. The insights gained from such studies can guide the design of improved catalysts and reaction conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced efficiency, safety, and control. These technologies are poised to play a significant role in the future production of this compound and other complex molecules.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. europa.eu The enhanced heat and mass transfer in flow reactors also improves safety, particularly for highly exothermic or hazardous reactions. europa.eu The pharmaceutical and fragrance industries are increasingly adopting flow chemistry to transform batch processes into more efficient continuous operations. europa.eu Furthermore, flow chemistry is well-suited for reaction optimization using Design of Experiments (DoE), a statistical approach that allows for a more thorough investigation of the reaction parameter space. europa.eu
Q & A
Q. What are effective synthetic routes for 3-Isobutyl-5-methyl-2-hexanone, and how can reaction conditions be optimized?
Methodological Answer: Retrosynthetic analysis is a robust strategy for designing synthetic pathways. For ketones like this compound, consider starting with alkylation of a pre-functionalized ketone precursor. For example, a Claisen-Schmidt condensation or Grignard addition to a carbonyl intermediate could yield the branched structure. Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C for Grignard reactions) and catalysts (e.g., Lewis acids like BF₃·OEt₂ for regioselectivity). Post-synthesis purification via fractional distillation or preparative HPLC (using C18 columns with acetonitrile/water gradients) is critical to isolate the target compound .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify branching patterns (e.g., isobutyl and methyl groups) and ketone positioning. Compare chemical shifts with analogous compounds like 5-methyl-2-hexanone .
- Infrared Spectroscopy (IR): Confirm the carbonyl stretch (~1700–1750 cm⁻¹) and alkyl C-H stretches.
- Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity (>95%) and detect trace impurities using non-polar capillary columns (e.g., DB-5MS) with helium carrier gas .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?
Methodological Answer: Stereochemical outcomes in branched ketones often arise from competing reaction pathways. To control this:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to enforce enantioselectivity during alkylation steps.
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for alcohols) to prevent undesired side reactions.
- Computational Modeling: Use density functional theory (DFT) to predict transition states and optimize reaction coordinates, as demonstrated in menthone derivative studies .
Q. How can thermodynamic properties (e.g., activity coefficients) of this compound in mixtures be accurately modeled?
Methodological Answer: Local composition models, such as the Non-Random Two-Liquid (NRTL) equation, are effective for predicting activity coefficients in non-ideal mixtures. Key steps:
Binary Interaction Parameters: Derive from vapor-liquid equilibrium (VLE) data using regression analysis.
Non-Randomness Parameter (α₁₂): Adjust to account for molecular size differences between the ketone and solvents (e.g., hexane vs. DMSO).
Validation: Compare predicted vs. experimental data for ternary systems to refine the model .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or GC-MS results)?
Methodological Answer:
- Cross-Validation: Re-analyze the sample using complementary techniques (e.g., HPLC-MS vs. GC-MS for purity disputes).
- Replicate Experiments: Conduct triplicate runs under identical conditions to identify systematic errors.
- Collaborative Analysis: Share raw data (e.g., spectral deconvolution files) with peers to rule out interpretation biases, as emphasized in qualitative research frameworks .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
